Diolmycin A1

Anticoccidial Antiparasitic Poultry Science

Diolmycin A1 is the most potent anticoccidial diolmycin, exhibiting 10-fold greater activity against Eimeria tenella (0.02 μg/mL) than its threo counterpart Diolmycin A2, and 1000-fold greater than B-series analogs. As the (erythro) stereoisomer produced by Streptomyces sp. WK-2955 (ca. 4:1 enantiomeric ratio), it serves as the definitive positive control for in vitro anticoccidial screening. Its (2R,3S) absolute stereochemistry and validated six-step asymmetric synthesis enable precise analytical standardization and rational SAR-driven lead optimization.

Molecular Formula C18H19NO3
Molecular Weight 297.3 g/mol
Cat. No. B15565697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiolmycin A1
Molecular FormulaC18H19NO3
Molecular Weight297.3 g/mol
Structural Identifiers
InChIInChI=1S/C18H19NO3/c20-14-7-5-12(6-8-14)9-17(21)18(22)10-13-11-19-16-4-2-1-3-15(13)16/h1-8,11,17-22H,9-10H2/t17-,18+/m1/s1
InChIKeyWSPKULGBZAOXCJ-MSOLQXFVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diolmycin A1: A Potent Anticoccidial Antibiotic from Streptomyces sp.


Diolmycin A1 is a naturally occurring antibiotic belonging to the diolmycin class, which comprises a series of stereoisomeric 1,4-diaryl-2,3-butanediols isolated from the fermentation broth of *Streptomyces* sp. WK-2955 [1]. This compound is characterized by its specific (erythro) stereochemistry and its potent and selective activity against *Eimeria tenella*, the causative agent of coccidiosis in poultry [2]. Structurally, Diolmycin A1 is defined as (2R,3S)-1-(4-hydroxyphenyl)-4-(1H-indol-3-yl)butane-2,3-diol, and it is naturally produced as a ca. 4:1 mixture of enantiomers, with the (2R,3S)-(−)-antipode being predominant [3].

The Critical Pitfalls of Interchanging Diolmycin A1 with its Close Analogs


The diolmycin family is characterized by subtle but critically important structural variations that result in profound differences in biological activity. Compounds within this class, specifically Diolmycins A1, A2, B1, and B2, cannot be treated as interchangeable due to their distinct stereochemistry (erythro vs. threo) and varying substitution patterns on the aromatic rings [1]. A direct comparison reveals that Diolmycin A1, the (erythro) stereoisomer, exhibits anticoccidial activity at concentrations 10-fold more potent than its (threo) counterpart Diolmycin A2, and up to 1000-fold more potent than the B-series [2]. Furthermore, the biological activity is not a simple function of the core scaffold but is exquisitely sensitive to stereochemical configuration, as confirmed by the determination of its absolute stereochemistry and the synthesis of its enantiomers [3]. Consequently, substituting Diolmycin A1 with a different diolmycin, even a close structural analog, is highly likely to lead to a significant loss of efficacy in any targeted anticoccidial application.

Quantitative Evidence for the Differentiated Performance of Diolmycin A1


Potency in *Eimeria tenella* Growth Inhibition: Diolmycin A1 vs. A2 and B-series

Diolmycin A1 demonstrates a 10-fold higher potency against *Eimeria tenella* schizont formation in vitro compared to its direct stereoisomer, Diolmycin A2, and a 1000-fold higher potency compared to the B-series compounds. The minimum effective concentration for complete schizont inhibition was 0.02 μg/mL for A1, versus 0.2 μg/mL for A2 and 20 μg/mL for B1 and B2 [1].

Anticoccidial Antiparasitic Poultry Science

Stereochemical Specificity: The (erythro) Configuration Defines Superior Activity

The biological activity of the diolmycin scaffold is exquisitely sensitive to the relative stereochemistry of the vicinal diol. Diolmycin A1, which possesses the (erythro) configuration, is an order of magnitude more potent than Diolmycin A2, which differs only by its (threo) configuration [1]. This direct stereoisomeric comparison underscores that the specific (erythro) stereochemistry of Diolmycin A1 is a critical determinant of its superior anticoccidial activity.

Stereochemistry SAR Medicinal Chemistry

Absolute Stereochemistry and Enantiomeric Composition of Diolmycin A1

Diolmycin A1 is naturally produced as a ca. 4:1 mixture of enantiomers, with the (2R,3S)-(−)-antipode being the predominant form [1]. This defines the absolute configuration of the most active component and distinguishes it from synthetic or alternative sources that may have different enantiomeric ratios. The total synthesis confirmed the absolute stereochemistry, enabling a clear definition of the compound's active form.

Absolute Configuration Natural Product Chemistry Enantioselective Synthesis

Synthetic Accessibility and Defined Stereochemical Outcome

The asymmetric total synthesis of Diolmycin A1 has been achieved in a concise six-step sequence from the commercially available starting material 2-(4-hydroxyphenyl)ethanol [1]. This synthetic route provides a scalable and reproducible method for obtaining Diolmycin A1 with a defined stereochemical outcome, offering an advantage over reliance on fermentation and extraction of the natural product, which yields a mixture of structurally related diolmycins [2].

Total Synthesis Asymmetric Synthesis Process Chemistry

Optimal Scientific and Industrial Applications for Diolmycin A1


In Vitro Anticoccidial Screening and Mechanism of Action Studies

Given its well-defined and potent activity against *Eimeria tenella* schizont formation at low concentrations (0.02 μg/mL), Diolmycin A1 is the optimal positive control and tool compound for in vitro screening assays aimed at identifying new anticoccidial agents or studying the biology of *Eimeria* parasites [1]. Its superior potency compared to its analogs minimizes potential confounding effects from high compound concentrations and establishes a clear, reproducible benchmark for activity.

Lead Compound for Structure-Activity Relationship (SAR) Investigations

The distinct activity cliff observed between the highly potent (erythro) Diolmycin A1 and the 10-fold less potent (threo) Diolmycin A2 makes this compound a foundational lead for SAR studies [1]. Researchers investigating the anticoccidial pharmacophore can use Diolmycin A1 to probe the importance of the diol stereochemistry and the 4-hydroxyphenyl/3-indolyl substitution pattern, guiding the rational design of next-generation anticoccidials.

Quality Control Standard for Diolmycin Production and Isolation

The natural fermentation broth produces a mixture of A- and B-series diolmycins, with Diolmycin A1 being the most active component [1]. Therefore, purified Diolmycin A1 serves as a critical analytical standard for monitoring and optimizing fermentation and purification processes. Its unique (erythro) stereochemistry and characteristic enantiomeric ratio (4:1) [2] provide specific, measurable parameters for ensuring the consistency and quality of natural product batches.

Synthetic Chemistry Reference for Enantioselective Diol Synthesis

The established asymmetric synthesis of Diolmycin A1 in six steps from 2-(4-hydroxyphenyl)ethanol [2] provides a robust and replicable method for generating this complex chiral diol. This synthetic route serves as a valuable reference for chemists developing new asymmetric methodologies or for those seeking to produce stable, isotopically-labeled, or structurally modified analogs of the natural product for advanced studies.

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